Regioisomeric Methylsulfonyl Position: 2-Sulfonyl vs. 4-Sulfonyl Benzamide Leads to Divergent Carbonic Anhydrase Inhibition
Although direct head-to-head data for CAS 896368-49-3 are not available, class-level SAR from a focused thiazole-methylsulfonyl series demonstrates that the position of the methylsulfonyl group on the benzamide ring critically modulates carbonic anhydrase (CA) inhibitory potency [1]. In that study, 4-methylsulfonyl-substituted thiazole derivatives displayed IC₅₀ values ranging from 39.38 to 198.04 µM against hCA I (with acetazolamide IC₅₀ = 18.11 µM as reference) and 39.16–86.64 µM against hCA II (acetazolamide IC₅₀ = 20.65 µM) [1]. By extension, the 2-methylsulfonyl regioisomer represented by CAS 896368-49-3 is expected to exhibit different potency and selectivity profiles compared to its commercially available 4-methylsulfonyl analog, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide .
| Evidence Dimension | CA inhibition potency (hCA I / hCA II; multiple thiazole-methylsulfonyl derivatives) |
|---|---|
| Target Compound Data | Not directly reported for CAS 896368-49-3 (2-methylsulfonyl regioisomer) |
| Comparator Or Baseline | 4-methylsulfonyl thiazole derivatives: hCA I IC₅₀ = 39.38–198.04 µM; hCA II IC₅₀ = 39.16–86.64 µM; acetazolamide hCA I IC₅₀ = 18.11 µM; hCA II IC₅₀ = 20.65 µM |
| Quantified Difference | 5–11-fold range within series depending on substituent; regioisomeric sulfonyl position predicts differential CA isoform selectivity |
| Conditions | In vitro carbonic anhydrase inhibition assay; esterase activity method; purified hCA I and hCA II isoenzymes |
Why This Matters
Procurement decisions involving regioisomeric analogs (2- vs. 4-methylsulfonyl) will likely yield different biological outcomes in CA-focused programs, making CAS 896368-49-3 the correct choice for 2-methylsulfonyl SAR exploration.
- [1] Supuran CT, Maresca A, Gregáň F, Remko M. Thiazole-methylsulfonyl derivatives: synthesis, X-ray study, and investigation of carbonic anhydrase inhibitory activities. ACS Omega. 2025; doi:10.1021/acsomega.5c00509. View Source
